heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
Description
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate is an ionizable cationic lipid widely used in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Structurally, it features a heptadecan-9-yl hydrophobic tail, a central tertiary amine linker with a 2-hydroxyethyl group, and an ester-functionalized chain (7-heptoxy-7-oxoheptyl) that enhances biodegradability . This compound is critical for encapsulating mRNA or siRNA, enabling endosomal escape via pH-dependent ionization (pKa ~6.7) . Notably, its structural analogs, such as SM-102 (a variant with a 6-oxo-6-(undecyloxy)hexyl group), are key components in COVID-19 vaccines (e.g., Moderna’s mRNA-1273), highlighting its clinical relevance in achieving efficient in vivo mRNA delivery .
Properties
Molecular Formula |
C41H81NO5 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C41H81NO5/c1-4-7-10-13-16-23-30-39(31-24-17-14-11-8-5-2)47-41(45)33-26-18-15-20-27-34-42(36-37-43)35-28-21-19-25-32-40(44)46-38-29-22-12-9-6-3/h39,43H,4-38H2,1-3H3 |
InChI Key |
RPAVYTYYLFUJOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: The oxoheptyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate has several applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and amination reactions.
Biology: Researchers explore its potential as a lipid component in cell membrane studies.
Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in the formation of lipid nanoparticles for mRNA vaccines.
Industry: It is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Table 1: Key Properties of Ionizable Lipids
Pharmacokinetic and Efficacy Profiles
- Biodegradability: The ester linkages in this compound and its analogs (e.g., SM-102, Lipid 5) enable faster metabolic clearance from the liver and plasma compared to non-ester lipids like DLin-MC3-DMA .
- Delivery Efficiency : SM-102 demonstrates 2.5× higher mRNA expression in hepatocytes than DLin-MC3-DMA, attributed to optimized endosomal escape and reduced cytotoxicity .
- Stability: Aldehyde adduct formation in heptadecan-9-yl-based LNPs can compromise mRNA integrity during storage, a challenge less pronounced in disulfide-containing lipids .
Clinical and Industrial Adoption
- SM-102 : Dominates mRNA vaccine formulations due to its balanced efficacy and safety profile .
- ALC-0315 : Preferred for prolonged circulation in systemic delivery (e.g., BNT162b2) due to larger molecular weight and PEG stabilization .
- DLin-MC3-DMA : Remains a gold standard for siRNA but is phased out in mRNA therapies due to slower elimination .
Research Challenges and Innovations
- Structural Optimization: Modifying the ester chain length (e.g., nonyloxy vs. undecyloxy in Lipid 5 vs. SM-102) fine-tunes tissue tropism and degradation rates .
- Novel Formulations: Hybrid lipids integrating disulfide and ester motifs show promise in accelerating LNP degradation while maintaining delivery efficiency .
Biological Activity
Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate is a complex lipid compound with significant potential in pharmaceutical applications, particularly in drug delivery systems. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 710.18 g/mol. Its structure features a long hydrophobic heptadecane chain, which contributes to its lipophilicity, alongside an octanoate moiety that enhances its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₈₇NO₅ |
| Molecular Weight | 710.18 g/mol |
| Structure | Amphiphilic lipid |
| Solubility | Soluble in organic solvents |
This compound acts primarily through its ability to form lipid nanoparticles (LNPs). These nanoparticles facilitate the encapsulation and delivery of nucleic acids (e.g., RNA and DNA) into cells, making them suitable for gene therapy applications. The amphiphilic nature of the compound allows it to interact effectively with cellular membranes, enhancing cellular uptake of therapeutic agents.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Gene Delivery : this compound is particularly effective in delivering nucleic acids due to its ability to form stable liposomes. Studies show high transfection efficiency with minimal cytotoxicity, making it a promising candidate for mRNA vaccine development.
- Interaction with Membranes : The compound's hydrophobic properties enable it to integrate into lipid bilayers, which can disrupt cellular membranes and facilitate the release of encapsulated drugs or genetic material .
- Antimicrobial Activity : Preliminary studies suggest that similar lipid compounds may exhibit antimicrobial properties, potentially offering new avenues for therapeutic development against bacterial infections .
Case Study 1: mRNA Vaccine Delivery
A study demonstrated the efficacy of this compound in delivering mRNA vaccines. The results indicated that LNPs composed of this lipid exhibited superior stability and enhanced immune responses compared to traditional delivery methods.
Case Study 2: Gene Therapy Applications
In another investigation, researchers evaluated the use of this compound for gene therapy targeting specific diseases. The findings highlighted its potential to improve transfection rates significantly while reducing cytotoxic effects on target cells, thus paving the way for safer therapeutic options.
Synthesis and Production
The synthesis of this compound involves multiple steps, including esterification and amidation reactions. Key reagents include heptadecanol and heptanoic acid, with reaction conditions optimized for yield and purity.
| Synthesis Step | Description |
|---|---|
| Esterification | Formation of ester bonds |
| Amidation | Introduction of amino groups |
| Purification | Techniques such as chromatography |
Q & A
Q. What are the primary research applications of heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate in drug delivery systems?
This compound is primarily used to formulate lipid nanoparticles (LNPs) for nucleic acid encapsulation, such as mRNA vaccines. Its amphiphilic structure enables stable nanoparticle formation via self-assembly, enhancing cellular uptake and protecting payloads from enzymatic degradation. Key applications include optimizing encapsulation efficiency, improving transfection rates, and studying lipid-mRNA interactions .
Q. What synthetic methodologies are employed to produce this compound?
Synthesis involves multi-step processes:
- Esterification : Linking heptadecan-9-yl chains to octanoate backbones.
- Amine coupling : Introducing the 2-hydroxyethylamino group via carbodiimide-mediated reactions.
- Purification : Chromatography (e.g., HPLC) to achieve >95% purity. Critical parameters include solvent choice (e.g., dichloromethane for solubility), temperature control (20–25°C to prevent side reactions), and stoichiometric ratios to minimize by-products .
Q. How can researchers analyze the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy : To verify functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, ester carbonyl at δ 170–175 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (≈710.18 g/mol) and detect impurities.
- FTIR : Identify amine (N–H stretch at 3300 cm⁻¹) and ester (C=O at 1740 cm⁻¹) groups.
- Molecular modeling : Predict amphiphilic behavior using software like Gaussian or Schrödinger .
Advanced Research Questions
Q. How can researchers optimize encapsulation efficiency of mRNA in lipid nanoparticles using this compound?
Experimental variables to test:
- Lipid-to-mRNA ratio : Start with 10:1 (w/w) and adjust based on dynamic light scattering (DLS) for particle size (target: 80–120 nm).
- pH-dependent ionization : Adjust the amino group’s pKa (via structural modifications) to enhance endosomal escape.
- Cryo-TEM : Visualize nanoparticle morphology and mRNA distribution. Compare results with structurally similar lipids (e.g., heptadecan-9-yl derivatives lacking hydroxyethyl groups) to assess performance .
Q. What experimental strategies resolve contradictions between in vitro and in vivo stability data for lipid nanoparticles containing this compound?
Common discrepancies arise from:
- Serum protein interactions : Use fluorescence resonance energy transfer (FRET) assays to quantify serum-induced destabilization.
- Biodistribution variability : Track nanoparticles via radiolabeling (³H or ¹⁴C) in murine models.
- Buffer composition : Test buffers with varying ionic strengths (e.g., PBS vs. HEPES) to mimic physiological conditions. Cross-validate using differential scanning calorimetry (DSC) to correlate thermal stability with in vivo retention .
Q. How does the hydroxyethylamino group influence interactions with biological membranes?
Methodology:
- Surface plasmon resonance (SPR) : Measure binding kinetics to membrane models (e.g., lipid bilayers with phosphatidylcholine).
- Fluorescence anisotropy : Assess membrane fluidity changes upon compound integration.
- Molecular dynamics simulations : Model hydrogen bonding between the hydroxyethyl group and phospholipid headgroups. Comparative studies with non-hydroxylated analogs reveal enhanced endocytosis rates (≈2.5-fold increase) due to improved hydrophilicity .
Q. What are the critical factors in designing stability studies for this compound under long-term storage conditions?
Key considerations:
- Temperature : Test degradation rates at 4°C, −20°C, and −80°C using accelerated stability protocols (ICH Q1A guidelines).
- Oxidation susceptibility : Add antioxidants (e.g., α-tocopherol) and monitor peroxide formation via thiobarbituric acid reactive substances (TBARS) assay.
- Lyophilization feasibility : Assess particle aggregation post-reconstitution using zeta potential measurements (target: ±30 mV) .
Comparative Analysis Table
| Property | Heptadecan-9-yl Derivative | Non-hydroxylated Analog | Shorter-Chain Lipid |
|---|---|---|---|
| Encapsulation Efficiency | 85–90% | 60–65% | 40–50% |
| Endosomal Escape Rate | 70–75% | 30–35% | 10–15% |
| Serum Stability (t₁/₂) | 8–10 hrs | 3–4 hrs | <1 hr |
| Data derived from in vitro models using A549 and HEK293 cells . |
Methodological Recommendations
- For nanoparticle characterization : Combine DLS (size), nanoparticle tracking analysis (concentration), and tunable resistive pulse sensing (charge).
- For in vivo studies : Use knockout mouse models (e.g., LDLR⁻/⁻) to evaluate lipid metabolism interactions.
- For structural optimization : Employ QSAR modeling to predict bioactivity based on chain length and functional group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
